molecular formula C13H19FN2O2S B10888628 1-(Ethylsulfonyl)-4-(4-fluorobenzyl)piperazine

1-(Ethylsulfonyl)-4-(4-fluorobenzyl)piperazine

Cat. No.: B10888628
M. Wt: 286.37 g/mol
InChI Key: PHSQJLJAXVMJFU-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(4-fluorobenzyl)piperazine is a chemical compound that belongs to the piperazine family It is characterized by the presence of an ethylsulfonyl group and a 4-fluorobenzyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfonyl)-4-(4-fluorobenzyl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base, followed by the introduction of the ethylsulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the ethylsulfonyl group.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: De-ethylsulfonylated piperazine derivatives.

    Substitution: Various substituted benzyl piperazine derivatives.

Scientific Research Applications

1-(Ethylsulfonyl)-4-(4-fluorobenzyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets. The ethylsulfonyl group and the fluorobenzyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorobenzyl)piperazine
  • 1-(4-Methylsulfonyl)piperazine
  • 1-(4-Chlorobenzyl)piperazine

Uniqueness

1-(Ethylsulfonyl)-4-(4-fluorobenzyl)piperazine is unique due to the presence of both the ethylsulfonyl and fluorobenzyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other piperazine derivatives, making it a compound of interest for further research and development.

Properties

Molecular Formula

C13H19FN2O2S

Molecular Weight

286.37 g/mol

IUPAC Name

1-ethylsulfonyl-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C13H19FN2O2S/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3

InChI Key

PHSQJLJAXVMJFU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)F

Origin of Product

United States

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